N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine
Description
N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a chlorinated thiophene ring and a hydroxylamine functional group
Properties
CAS No. |
214759-20-3 |
|---|---|
Molecular Formula |
C5H4ClNOS |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorinated thiophene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorothiophen-2-yl)thiazol-2-amine: This compound shares the chlorinated thiophene ring but has a thiazole moiety instead of a hydroxylamine group.
N-(thiophen-2-yl)nicotinamide: This compound contains a thiophene ring but is structurally different due to the presence of a nicotinamide group.
Uniqueness
N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine is unique due to its specific combination of a chlorinated thiophene ring and a hydroxylamine group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
